2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-d][1,2,4]triazinone core with a naphthalene moiety attached
Mechanism of Action
Target of Action
The compound 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a novel inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal progression of the cell cycle, leading to a significant alteration in cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the phosphorylation of key components necessary for cell proliferation . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can impact the bioavailability of the compound .
Result of Action
The action of this compound results in significant cytotoxic activities against certain cell lines . Specifically, the compound has been shown to inhibit the growth of cell lines, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthyl hydrazine with a suitable triazine derivative under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing kinase inhibitors and other therapeutic agents.
Materials Science: Use in the design of organic semiconductors and light-emitting materials.
Biological Studies: Investigation of its biological activity, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a kinase inhibitor.
Uniqueness
2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the naphthalene moiety, which can enhance its electronic properties and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-naphthalen-1-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-14-8-13(18-19(14)9-16-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDOYHJRUAIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NNC(=O)C4=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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